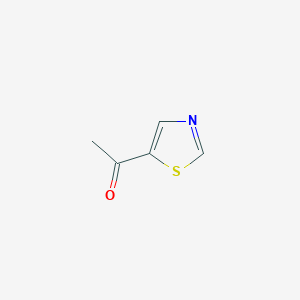

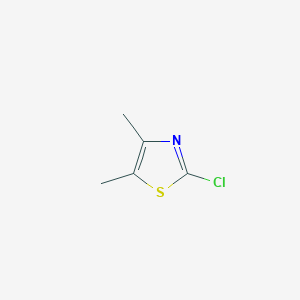

2-クロロ-4,5-ジメチル-1,3-チアゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

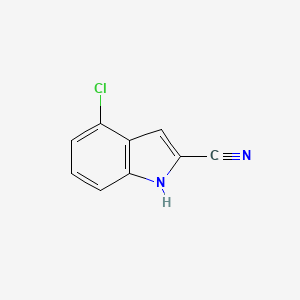

“2-Chloro-4,5-dimethyl-1,3-thiazole” is a chemical compound with the CAS Number: 741195-86-8 . It is an oil-like substance with a molecular weight of 161.65 . It is used as a pharmaceutical and agrochemical intermediate .

Synthesis Analysis

The synthesis of thiazole derivatives involves various methods. For instance, treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform gives 5-arylthiazoles . A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) provides thiazoles in very good yields under mild reaction conditions .

Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Chemical Reactions Analysis

Thiazoles undergo various chemical reactions. For instance, the 5-aryl-1,3-thiazole core has been successfully functionalized at the 2-position to yield, over two steps, a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .

Physical and Chemical Properties Analysis

“2-Chloro-4,5-dimethyl-1,3-thiazole” is an oil-like substance with a molecular weight of 161.65 .

科学的研究の応用

有機合成と医薬品化学

2-クロロ-4,5-ジメチル-1,3-チアゾールのチアゾール環は、有機合成における貴重なビルディングブロックとしての役割を果たします。研究者はそれを利用して、特定の生物活性を持つ新規化合物を作り出しています。さまざまな位置での反応性により、カスタマイズされた分子の設計が可能になります。 医薬品化学では、この化合物の誘導体は、抗菌作用、抗ウイルス作用、抗癌作用など、有望な薬理学的特性を示しています .

抗菌剤

2-クロロ-4,5-ジメチル-1,3-チアゾールの誘導体は、細菌株と真菌株の両方に対して強力な抗菌活性を示しました。これらの化合物は、新規抗生物質または抗真菌剤の開発のためのリード化合物として役立つ可能性があります。 特に、化合物15aは、Bacillus cereus、Bacillus subtilis、Escherichia coli、Aspergillus niger、Fusarium oxisporum、Rhizopus oryzaeに対して増強された活性を示しました .

抗寄生虫剤

寄生虫病との闘いにおいて、2-クロロ-4,5-ジメチル-1,3-チアゾールの誘導体は有望であることが示されました。たとえば、化合物13は、Leishmania majorに対して強力なin vitro抗前鞭毛体活性を示しました。 分子シミュレーションでは、LmPTR1(潜在的な薬物標的)の活性部位におけるその好ましい結合パターンが明らかになりました .

農薬と殺虫剤

チアゾール含有化合物は、農薬に応用されています。研究者は、除草剤、殺菌剤、殺虫剤としての可能性を調査しています。チアゾール環の独特の反応性により、特定の生物学的受容体との標的相互作用が可能になります。

要約すると、2-クロロ-4,5-ジメチル-1,3-チアゾールは、創薬から材料科学に至るまで、多岐にわたる用途を持つ汎用性の高い部分構造として位置付けられています。 その芳香族性、反応性、および多様な生物学的効果は、研究の興味深い対象となっています . さらに詳しい情報が必要な場合や、他の分野を探求したい場合は、お気軽にお問い合わせください! 🌟

作用機序

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Thiazoles are known to undergo various reactions such as electrophilic and nucleophilic substitutions . Nucleophilic attack generally takes place at positions 2 and 5 .

Biochemical Pathways

Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects .

Action Environment

The biological activity of thiazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .

Safety and Hazards

将来の方向性

Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that the development and study of thiazole derivatives, including “2-Chloro-4,5-dimethyl-1,3-thiazole”, will continue to be a significant area of research in the future .

生化学分析

Biochemical Properties

2-Chloro-4,5-dimethyl-1,3-thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, it can inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular functions. The interactions of 2-Chloro-4,5-dimethyl-1,3-thiazole with these biomolecules are crucial for its biological activity and therapeutic potential.

Cellular Effects

2-Chloro-4,5-dimethyl-1,3-thiazole has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting the normal function of topoisomerase II and causing DNA damage . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and growth.

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-4,5-dimethyl-1,3-thiazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . This interaction leads to the activation of apoptotic pathways and the inhibition of cell proliferation. Additionally, 2-Chloro-4,5-dimethyl-1,3-thiazole can modulate the activity of other enzymes, further influencing cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4,5-dimethyl-1,3-thiazole can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 2-Chloro-4,5-dimethyl-1,3-thiazole can lead to sustained changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Chloro-4,5-dimethyl-1,3-thiazole vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects such as anti-inflammatory and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels.

Metabolic Pathways

2-Chloro-4,5-dimethyl-1,3-thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . The compound’s metabolism may also produce active metabolites that contribute to its overall biological effects.

Transport and Distribution

Within cells and tissues, 2-Chloro-4,5-dimethyl-1,3-thiazole is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its biological activity and therapeutic potential, as it needs to reach target sites within the body to exert its effects.

特性

IUPAC Name |

2-chloro-4,5-dimethyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c1-3-4(2)8-5(6)7-3/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMPHXLKDRAIDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)